molecular formula C6H5BrN2S B13628777 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole

Cat. No.: B13628777
M. Wt: 217.09 g/mol
InChI Key: MIVJVEFPSMASCK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole typically involves the reaction of imidazole derivatives with thiazole derivatives under specific conditions. One common method involves the bromination of methylimidazole followed by cyclization with a thiazole derivative . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

IUPAC Name

3-(bromomethyl)imidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H5BrN2S/c7-1-5-3-10-6-2-8-4-9(5)6/h2-4H,1H2

InChI Key

MIVJVEFPSMASCK-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CBr

Origin of Product

United States

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